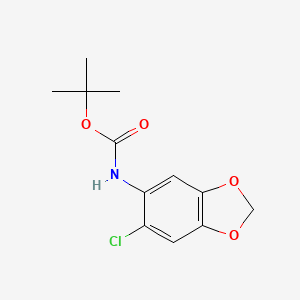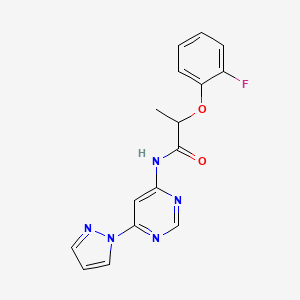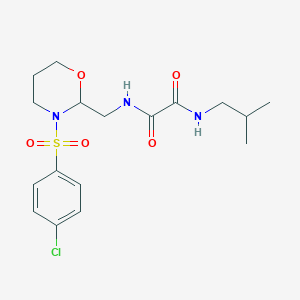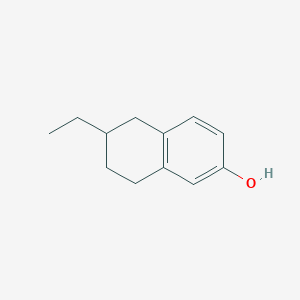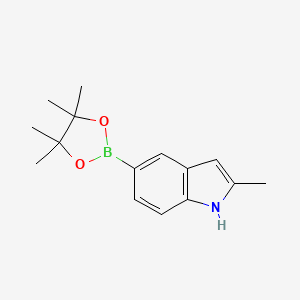
2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吲哚
描述
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole, also known as MTD, is a derivative of the indole ring structure. It is a heterocyclic compound that is composed of a nitrogen atom bound to three carbon atoms in a six-membered ring. MTD is an important intermediate in the synthesis of many pharmaceuticals, including antidepressants, anticonvulsants, and anti-inflammatory drugs. It is also used as a building block in the synthesis of other heterocyclic compounds.
科学研究应用
稳定囊泡的形成和表征
吲哚衍生物因其形成稳定囊泡的能力而受到研究,这可能为其作为蛋白质中膜锚的潜在用途提供见解。阿贝尔等人(2000 年)的研究重点是十二种吲哚衍生物,探讨了在水性悬浮液中超声处理时,N-或 3- 位的取代如何影响聚集体的形成。该研究强调了吲哚头基在聚集体形成中的作用,并提出了在理解蛋白质-膜相互作用方面的应用 (Abel 等,2000)。
抗菌活性
已合成并评估了新的吲哚衍生物对一系列病原体的抗菌活性,展示了吲哚类化合物在开发新型抗菌剂和抗真菌剂中的潜力。埃尔-赛义德等人(2011 年)的研究确定了具有有效抗菌和抗真菌活性的化合物,表明这些化合物在解决微生物耐药性方面很有用 (El-Sayed、Abdel Megeid 和 Abbas,2011)。
手性取代吲哚啉的合成
塞凯拉等人(2012 年)展示了手性取代吲哚啉(包括与 2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吲哚相关的吲哚啉)的多克合成,展示了一种有效的铜催化对映选择性分子内烯烃氨氧化的过程。这一过程强调了此类化合物在手性分子合成中的重要性,而手性分子在药物开发和材料科学中至关重要 (Sequeira、Bovino、Chipre 和 Chemler,2012)。
晶体结构和 DFT 研究
黄等人(2021 年)对硼酸酯中间体的晶体结构和密度泛函理论 (DFT) 分析进行了详细研究,包括与本化合物类似的衍生物。这项研究为这些化合物的分子结构、电子性质以及在材料科学和催化中的潜在应用提供了宝贵的见解 (Huang 等,2021)。
用于芥子油苷修饰的代谢工程
对烟草中的代谢工程的研究揭示了关键酶在修饰拟南芥吲哚芥子油苷中的作用,说明了吲哚衍生物在通过化学修饰增强植物防御机制方面的潜力。Pfalz 等人(2011 年)的这项工作强调了吲哚衍生物在农业生物技术中的更广泛应用 (Pfalz、Mikkelsen、Bednarek、Olsen、Halkier 和 Kroymann,2011)。
属性
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-8-11-9-12(6-7-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGXBZPFDNAVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2881687.png)
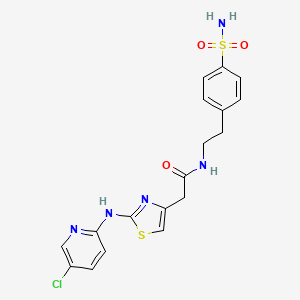

![5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2881694.png)
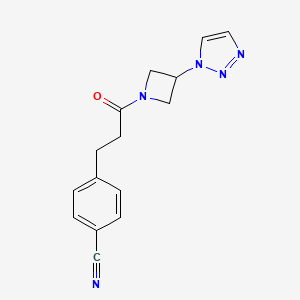
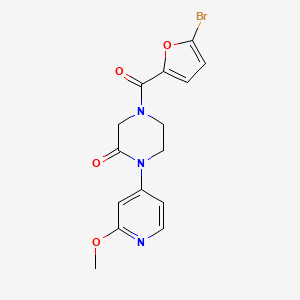
![4-[N-(2-furylmethyl)carbamoyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2881697.png)
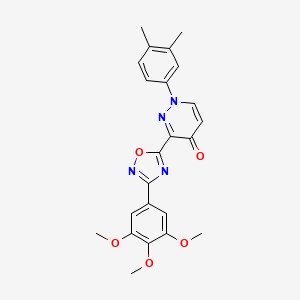
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2881700.png)
